1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)-
Overview
Description
1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This compound is notable for its high bromine content, which imparts unique properties, making it useful in various applications, particularly as a flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- can be synthesized through the nucleophilic substitution of cyanuric chloride with pentabromophenol. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- primarily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atoms. This makes the triazine ring more susceptible to attack by nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with the addition of a base to deprotonate the nucleophile.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the brominated phenoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Major Products: The major products of these reactions depend on the nucleophile used. For example, substitution with an amine would yield a tris(aminophenoxy) derivative, while oxidation might produce a quinone derivative.
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and textiles due to its high bromine content.
Biology: Investigated for its potential use in biological assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and electronic components.
Mechanism of Action
The mechanism by which 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- exerts its effects is primarily through its ability to act as a flame retardant. The bromine atoms release free radicals upon heating, which interfere with the combustion process by capturing free radicals generated during the burning of materials. This action helps to slow down or stop the spread of fire.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool water treatment and as a precursor for herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): Used as an intermediate in the synthesis of dyes, herbicides, and other chemicals.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- is unique due to its high bromine content, which enhances its flame-retardant properties. Unlike other triazine derivatives, its primary application is in materials requiring high levels of fire resistance.
Properties
IUPAC Name |
2,4,6-tris(2,3,4,5,6-pentabromophenoxy)-1,3,5-triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21Br15N3O3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBOHDQAKNYHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=NC(=NC(=N2)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)OC4=C(C(=C(C(=C4Br)Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21Br15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068922 | |
Record name | 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1540.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54203-05-3 | |
Record name | 2,4,6-Tris(2,3,4,5,6-pentabromophenoxy)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54203-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(2,3,4,5,6-pentabromophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054203053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(2,3,4,5,6-pentabromophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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